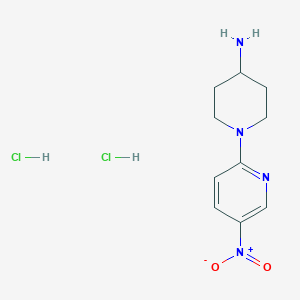
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves several steps. The starting material, 5-nitropyridine, undergoes a series of reactions including nitration, reduction, and substitution to form the final product. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for nitration, and organic solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride can be compared to other similar compounds, such as:
1-(4-Nitropyridin-2-yl)piperidin-4-amine: Similar structure but with a different position of the nitro group.
1-(5-Nitropyridin-2-yl)piperidin-4-amine: The base compound without the dihydrochloride salt.
Propiedades
Fórmula molecular |
C10H16Cl2N4O2 |
|---|---|
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
1-(5-nitropyridin-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16;;/h1-2,7-8H,3-6,11H2;2*1H |
Clave InChI |
JOCRHSZWXXKTMA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


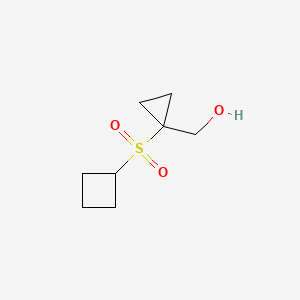
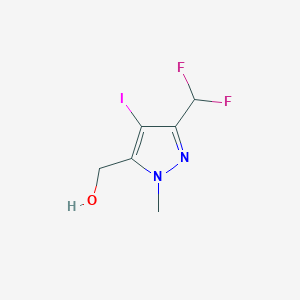
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


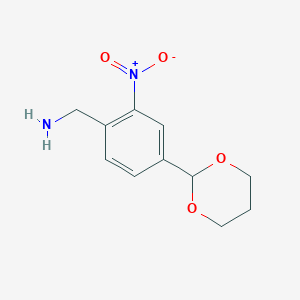
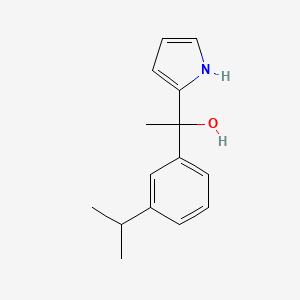

![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)


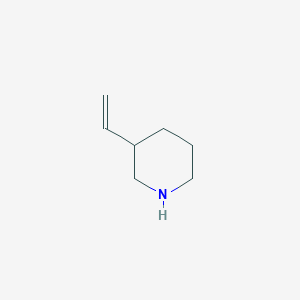
![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
